![molecular formula C12H14BrNO2 B598706 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine CAS No. 1199556-85-8](/img/structure/B598706.png)

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Overview

Description

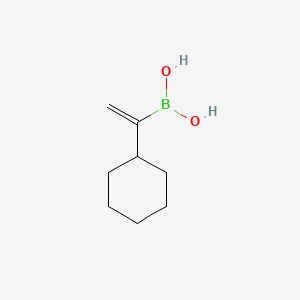

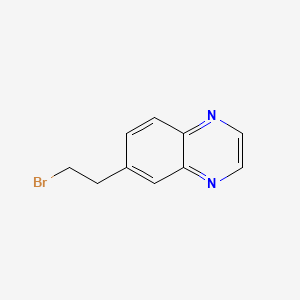

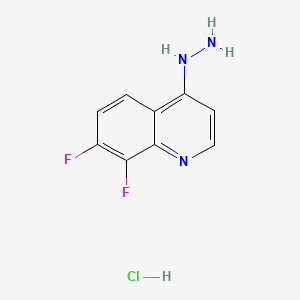

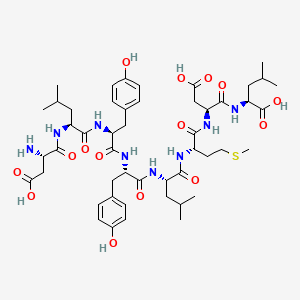

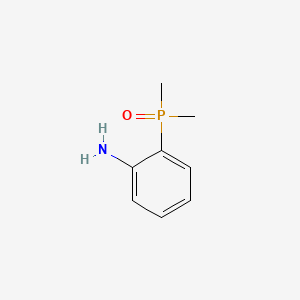

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, also known as 4-bromo-2-amino-5,8-dioxaspiro[3.4]octane, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 302.17 g/mol and a melting point of 103-105 °C. This compound is of particular interest due to its unique structure and its ability to form stable complexes with other molecules.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Research has demonstrated innovative synthetic pathways and the potential of spirocyclic and related compounds in the realm of organic chemistry. For instance, an efficient procedure has been developed for transforming specific spirocyclic precursors into building blocks for the synthesis of natural compounds with pronounced antitumor activity, such as arenamides, which inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015). Additionally, spirocyclopropane derivatives have been explored for their corrosion inhibition properties for mild steel in acidic solutions, highlighting the green and environmentally friendly nature of these substances (Chafiq et al., 2020).

Drug Discovery and Development

Spiroheterocyclic compounds, synthesized through efficient multi-component reactions, have shown promise as novel scaffolds in drug discovery. These compounds, designed for ease of conversion to a lead generation library, are inspired by the novel structures of bioactive natural products (Jenkins et al., 2009). Such research underscores the potential of these compounds in developing new therapeutic agents.

Corrosion Inhibition

The study of spirocyclopropane derivatives has revealed their effectiveness as corrosion inhibitors, a vital application in protecting industrial materials. These compounds exhibit high inhibition efficiency in acidic environments, making them suitable for applications in industries where metal preservation is crucial (Chafiq et al., 2020).

Materials Science

In materials science, the synthesis and characterization of compounds such as calix[4]arene-based polymers have been explored for the removal of water-soluble carcinogenic azo dyes and aromatic amines. These findings are significant in the development of new materials for environmental remediation and purification processes (Akceylan et al., 2009).

properties

IUPAC Name |

2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)11(14)7-12(8-11)15-5-6-16-12/h1-4H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYMVCJDCZOUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728955 | |

| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199556-85-8 | |

| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

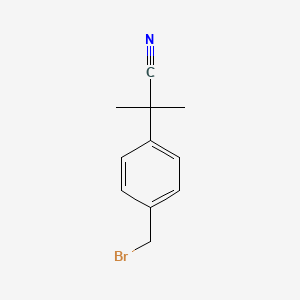

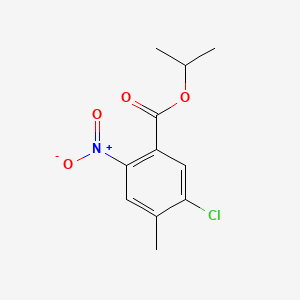

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)

![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)

![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)

![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)